molecular formula C20H25BrN2O2S B4280644 N'-[5-bromo-2-(3-methylbutoxy)benzylidene]-5-propyl-3-thiophenecarbohydrazide

N'-[5-bromo-2-(3-methylbutoxy)benzylidene]-5-propyl-3-thiophenecarbohydrazide

Cat. No. B4280644
M. Wt: 437.4 g/mol
InChI Key: WPVCXZCINIIJBL-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[5-bromo-2-(3-methylbutoxy)benzylidene]-5-propyl-3-thiophenecarbohydrazide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the hydrazide family, which is a class of organic compounds that have a hydrazine functional group (-NH-NH2) attached to a carbonyl group (C=O). The compound is also known by its chemical name, LSP-1.

Mechanism of Action

The mechanism of action of N'-[5-bromo-2-(3-methylbutoxy)benzylidene]-5-propyl-3-thiophenecarbohydrazide involves the inhibition of various enzymes and signaling pathways that are essential for cancer cell survival. The compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. The inhibition of this enzyme leads to DNA damage and ultimately, cell death. The compound has also been found to inhibit the Akt/mTOR signaling pathway, which is a key pathway involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects
N'-[5-bromo-2-(3-methylbutoxy)benzylidene]-5-propyl-3-thiophenecarbohydrazide has been found to have various biochemical and physiological effects. Studies have shown that the compound can induce oxidative stress in cancer cells, leading to the production of reactive oxygen species (ROS). The production of ROS can cause DNA damage and ultimately, cell death. The compound has also been found to induce autophagy, a cellular process that involves the degradation of cellular components. Autophagy is a promising mechanism for cancer therapy, as it can lead to the elimination of damaged or dysfunctional cells.

Advantages and Limitations for Lab Experiments

One of the advantages of N'-[5-bromo-2-(3-methylbutoxy)benzylidene]-5-propyl-3-thiophenecarbohydrazide for lab experiments is its potent anti-cancer activity. The compound has been found to be effective against various cancer cell lines, making it a promising candidate for cancer therapy. Another advantage is that the compound has been extensively studied, and its mechanism of action is well understood. This makes it easier to design experiments and interpret the results.
One of the limitations of N'-[5-bromo-2-(3-methylbutoxy)benzylidene]-5-propyl-3-thiophenecarbohydrazide for lab experiments is its relatively low solubility in water. This can make it challenging to prepare solutions of the compound for experiments. Another limitation is that the compound has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.

Future Directions

There are several future directions for research on N'-[5-bromo-2-(3-methylbutoxy)benzylidene]-5-propyl-3-thiophenecarbohydrazide. One direction is to further investigate its mechanism of action and identify additional signaling pathways and enzymes that it can inhibit. Another direction is to test the compound in animal models to evaluate its efficacy and safety in vivo. Additionally, studies could be conducted to optimize the synthesis of the compound and improve its solubility.
Conclusion
In conclusion, N'-[5-bromo-2-(3-methylbutoxy)benzylidene]-5-propyl-3-thiophenecarbohydrazide is a promising compound with potent anti-cancer activity. Its mechanism of action involves the inhibition of various enzymes and signaling pathways that are essential for cancer cell survival. While the compound has advantages for lab experiments, such as its well-understood mechanism of action, it also has limitations, such as its low solubility in water. Future research directions include further investigation of its mechanism of action and testing in animal models.

Scientific Research Applications

N'-[5-bromo-2-(3-methylbutoxy)benzylidene]-5-propyl-3-thiophenecarbohydrazide has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer therapy. Studies have shown that the compound has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has been found to induce apoptosis (programmed cell death) in cancer cells, which is a promising mechanism for cancer therapy.

properties

IUPAC Name

N-[(E)-[5-bromo-2-(3-methylbutoxy)phenyl]methylideneamino]-5-propylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrN2O2S/c1-4-5-18-11-16(13-26-18)20(24)23-22-12-15-10-17(21)6-7-19(15)25-9-8-14(2)3/h6-7,10-14H,4-5,8-9H2,1-3H3,(H,23,24)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVCXZCINIIJBL-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)NN=CC2=C(C=CC(=C2)Br)OCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=CS1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[5-bromo-2-(3-methylbutoxy)benzylidene]-5-propyl-3-thiophenecarbohydrazide
Reactant of Route 2
N'-[5-bromo-2-(3-methylbutoxy)benzylidene]-5-propyl-3-thiophenecarbohydrazide
Reactant of Route 3
N'-[5-bromo-2-(3-methylbutoxy)benzylidene]-5-propyl-3-thiophenecarbohydrazide
Reactant of Route 4
N'-[5-bromo-2-(3-methylbutoxy)benzylidene]-5-propyl-3-thiophenecarbohydrazide
Reactant of Route 5
N'-[5-bromo-2-(3-methylbutoxy)benzylidene]-5-propyl-3-thiophenecarbohydrazide
Reactant of Route 6
N'-[5-bromo-2-(3-methylbutoxy)benzylidene]-5-propyl-3-thiophenecarbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.